2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide
Description
2-(4-Chlorophenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide is a synthetic acetamide derivative with the molecular formula C₂₂H₂₇ClN₂O₂ and a molecular weight of 386.920 g/mol . The compound features three key structural motifs:
- A 4-chlorophenoxy group attached to the acetamide backbone.
- A 4-methylphenyl group on the ethyl chain, contributing hydrophobic interactions and steric bulk.
This compound lacks defined stereocenters, simplifying its synthetic pathway compared to chiral analogs.
Properties
Molecular Formula |
C21H25ClN2O2 |
|---|---|
Molecular Weight |
372.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]acetamide |
InChI |
InChI=1S/C21H25ClN2O2/c1-16-4-6-17(7-5-16)20(24-12-2-3-13-24)14-23-21(25)15-26-19-10-8-18(22)9-11-19/h4-11,20H,2-3,12-15H2,1H3,(H,23,25) |
InChI Key |
JLTGRBMBTMIVMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)COC2=CC=C(C=C2)Cl)N3CCCC3 |
Origin of Product |
United States |
Comparison with Similar Compounds
2-(4-Chloro-2-methylphenoxy)-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]acetamide
- Key Features: Incorporates a pyrazole ring and a 4-chloro-2-methylphenoxy group.
- The methyl substituent on the phenoxy group increases lipophilicity compared to the unsubstituted phenoxy in the target compound .
2-(2-Methoxyphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide
- Key Features: Contains a methoxy group (electron-donating) on the phenoxy ring and a pyrrolidinylsulfonyl moiety.
- The sulfonyl group adds polarity and hydrogen-bond acceptor capacity, contrasting with the hydrophobic 4-methylphenyl in the target compound .
Analogues with Heterocyclic Amine Substitutions
2-(4-Chlorophenoxy)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}acetamide
- Key Features : Replaces the pyrrolidine and 4-methylphenyl groups with a benzimidazole core linked to a morpholine-ethyl chain .
- This substitution likely increases molecular weight (MW ≈ 440 g/mol) and complexity compared to the target compound (MW 386.92 g/mol) .
N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide
- Key Features : Features an indole ring and pyridinylmethyl group.
- Impact: The indole and pyridine moieties introduce π-π stacking and basicity, respectively.
Analogues with Halogenation Patterns
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Key Features : Contains a 3,4-dichlorophenyl group and a dihydropyrazole ring.
- The dihydropyrazole core offers conformational rigidity compared to the flexible pyrrolidine in the target compound .
2-Chloro-N-(4-fluorophenyl)acetamide
- Key Features : Simplest analog with a chloroacetamide and 4-fluorophenyl group.
- Impact: Lacks the phenoxy and pyrrolidine substituents, reducing steric bulk and complexity. This compound serves as a precursor in synthesizing more complex derivatives like the target compound .
Comparative Data Table
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